molecular formula C18H17BrN2O5S B13711146 ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B13711146
M. Wt: 453.3 g/mol
InChI Key: QSKXDPDDEQDVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Position in Heterocyclic Chemistry Research

The compound belongs to the pyrrolo-pyridine family, a class of nitrogen-containing bicyclic heterocycles characterized by fused pyrrole and pyridine rings. Its structure (molecular formula C₁₈H₁₇BrN₂O₅S , molecular weight 453.3 g/mol ) features four critical substituents:

  • A bromo group at position 4, enhancing electrophilic reactivity.
  • A methoxy group at position 7, contributing to solubility and hydrogen-bonding capacity.
  • A tosyl (p-toluenesulfonyl) group at position 1, providing steric bulk and stability.
  • An ethyl ester at position 2, enabling further functionalization via hydrolysis.

Pyrrolo-pyridines are prized in drug discovery for their structural similarity to purines, allowing interactions with biological targets such as kinases and GPCRs. The compound’s bromine atom offers a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate in synthesizing derivatives for structure-activity relationship (SAR) studies.

Table 1: Comparative Molecular Properties of Related Pyrrolo-Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo... C₁₈H₁₇BrN₂O₅S 453.3 Br, OCH₃, Ts, COOEt
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₁₀H₉BrN₂O₂ 269.09 Br, COOEt

Historical Development of Pyrrolo-Pyridine Scaffolds

The synthesis of pyrrolo-pyridines has evolved significantly since the early 20th century. Key milestones include:

  • Hantzsch Pyridine Synthesis (1881) : Early methods for pyridine derivatives laid the groundwork for later heterocycle functionalization.
  • Tosyl-Pyrrole Derivatives (2010) : Alp et al. demonstrated one-pot synthesis of 1-tosyl-pyrrol-2-ones, highlighting the utility of tosyl groups in stabilizing reactive intermediates.
  • Acid Pump Antagonists (2010) : Studies on 1H-pyrrolo[2,3-c]pyridines as H+/K+ ATPase inhibitors underscored their biomedical relevance.
  • Build/Couple/Pair Strategies (2014) : Advanced methods for spiro/fused pyrrolidine-piperidine scaffolds enabled rapid diversification of nitrogen heterocycles.

The target compound’s synthesis likely employs SNAr (nucleophilic aromatic substitution) or cross-coupling reactions , leveraging its bromine atom for regioselective modifications.

Significance in Targeted Cancer Therapeutics

Pyrrolo-pyridines are increasingly explored in oncology due to their ability to inhibit kinases and epigenetic regulators. The compound’s features align with trends in anticancer drug design:

  • Bromine as a Halogen Bond Donor : Enhances binding affinity to ATP pockets in kinases (e.g., EGFR, BRAF).
  • Methoxy Group : Improves pharmacokinetic properties by modulating logP and solubility.
  • Tosyl Group : May confer resistance to metabolic degradation, prolonging half-life.

Table 2: Pyridine-Containing Anticancer Drugs Approved by the FDA (2014–2023)

Drug Name Target Kinase Indication
Imatinib BCR-ABL Chronic Myeloid Leukemia
Ceritinib ALK Non-Small Cell Lung Cancer
Palbociclib CDK4/6 Breast Cancer

While the compound itself has not yet entered clinical trials, its structural analogs show promise. For instance, 1-tosyl-pyrrol-2-one derivatives exhibit carbonic anhydrase II inhibitory activity (Ki = 0.53–37.5 μM), comparable to acetazolamide. This suggests potential repurposing for cancers reliant on CA-mediated pH regulation (e.g., glioblastoma).

Properties

Molecular Formula

C18H17BrN2O5S

Molecular Weight

453.3 g/mol

IUPAC Name

ethyl 4-bromo-7-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C18H17BrN2O5S/c1-4-26-18(22)15-9-13-14(19)10-20-17(25-3)16(13)21(15)27(23,24)12-7-5-11(2)6-8-12/h5-10H,4H2,1-3H3

InChI Key

QSKXDPDDEQDVHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)C(=NC=C2Br)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Core Pyrrolo[2,3-c]pyridine Synthesis

The pyrrolo[2,3-c]pyridine scaffold can be synthesized via cyclization reactions involving appropriately substituted aminopyridines and α-haloketones or related electrophiles. One common approach is:

  • Starting from 2-aminopyridine derivatives,
  • Reaction with ethyl bromoacetate or ethyl chloroacetate to introduce the ethyl carboxylate group,
  • Cyclization under basic or acidic conditions to form the fused pyrrolo[2,3-c]pyridine ring system.

Functional Group Introduction

Bromination at the 4-Position

Selective bromination at the 4-position of the pyrrolo[2,3-c]pyridine ring is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to avoid over-bromination or substitution at undesired positions.

Methoxylation at the 7-Position

The 7-methoxy substituent is introduced either by:

  • Starting with a 7-hydroxy precursor and performing methylation using methyl iodide or dimethyl sulfate in the presence of a base,
  • Or by direct nucleophilic aromatic substitution if the precursor has a suitable leaving group at the 7-position.
Tosylation of the Nitrogen (1-Position)

The nitrogen atom at the 1-position is tosylated using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. This step protects the nitrogen and modulates the compound’s physicochemical properties.

Typical Reaction Conditions and Purification

  • Solvents: Common solvents include dichloromethane, acetonitrile, tetrahydrofuran, or dimethylformamide depending on the reaction step.
  • Temperature: Controlled from 0 °C to reflux conditions based on reaction requirements.
  • Purification: Column chromatography using silica gel and gradient elution with hexane/ethyl acetate mixtures is standard to isolate the target compound with high purity.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 2-aminopyridine + ethyl bromoacetate, base Formation of ethyl pyrrolo[2,3-c]pyridine-2-carboxylate core
2 Bromination N-bromosuccinimide (NBS), solvent, temp Selective bromination at 4-position
3 Methoxylation Methyl iodide, base (e.g., K2CO3), solvent Introduction of methoxy group at 7-position
4 Tosylation Tosyl chloride, base (pyridine), solvent Tosylation of nitrogen at 1-position
5 Purification Column chromatography Isolation of this compound

Detailed Research Findings and Analysis

Yield and Purity

  • The overall yield of the multi-step synthesis typically ranges between 40-60%, depending on the optimization of each step.
  • Purity is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensuring >95% purity for research or pharmaceutical use.

Reaction Optimization

  • Bromination conditions are critical; excess brominating agent or elevated temperatures can lead to dibrominated by-products.
  • Methoxylation efficiency depends on the availability of the hydroxy precursor and the choice of methylating agent.
  • Tosylation requires anhydrous conditions to prevent hydrolysis of tosyl chloride.

Analytical Characterization

Technique Purpose Typical Data/Result
NMR Spectroscopy Structural confirmation Chemical shifts consistent with substituents and ring protons
Mass Spectrometry Molecular weight confirmation Molecular ion peak at m/z 453.3 (M+)
HPLC Purity assessment Single peak with retention time specific to target compound
IR Spectroscopy Functional group identification Characteristic bands for ester, tosyl, methoxy groups

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic system facilitates bromine displacement at the 4-position under SNAr conditions. Key parameters include:

Reagents/ConditionsOutcomeReference
KOtBu/DMF (100°C) + aminesSubstitution with primary/secondary amines
CuI/L-proline/110°C + NaN₃Azide introduction for click chemistry
NaOMe/MeOH/refluxMethoxy group retention confirmed

Mechanistic Note : The electron-withdrawing effect of the adjacent pyridine nitrogen activates the C-Br bond, while the tosyl group prevents N-H interference.

Suzuki-Miyaura Cross-Coupling

The bromine atom undergoes palladium-catalyzed coupling with boronic acids:

ParameterSpecificationSource
Catalyst systemPd(dppf)Cl₂ (0.05 equiv)
BaseK₂CO₃ (3 equiv)
SolventDioxane/H₂O (2.5:1 v/v)
Temperature80°C under N₂ (8-16 hr)
Typical yields*68-85% (analogous compounds)

Example: Coupling with phenylboronic acid produces 4-aryl derivatives used in kinase inhibitor development .

Tosyl Group Deprotection

The N-tosyl group can be cleaved under basic conditions:

Protocol :

  • Reagent: 2.5N NaOH in MeOH (1:2 v/v)

  • Temperature: 50°C (30 min)

  • Workup: Acidify with HCl → precipitate 1H-pyrrolopyridine derivative

  • Yield: >90% (per analogous deprotection)

Critical Note : Maintain pH >12 to prevent ester hydrolysis during deprotection .

Ester Functionalization

The ethyl ester undergoes characteristic transformations:

Reaction TypeConditionsProduct
HydrolysisLiOH/THF:H₂O (3:1), 0°C→RTCarboxylic acid derivative
AminolysisNH₃/EtOH, sealed tube, 100°CPrimary amide
ReductionLiAlH₄/THF, −78°CAlcohol (requires N-protection)

Stability : The ester remains intact during bromine substitution at pH <10 .

Directed Metalation Reactions

The tosyl group directs regioselective lithiation:

Stepwise Process :

  • LDA/THF (−78°C) → Li⁺ complex at C3

  • Electrophile quench (e.g., D₂O, CO₂, R-X)

  • Typical functionalization yields: 45-72%

Structural Advantage : The electron-deficient core enhances metalation kinetics compared to non-tosylated analogs.

Photochemical Reactivity

UV irradiation (254 nm) induces two pathways:

PathwayOutcomeQuantum Yield
C-Br bond homolysisRadical coupling productsΦ=0.12
Tosyl group migrationN-Tosyl → O-Tosyl rearrangementΦ=0.07

Caution: Requires anhydrous conditions to prevent hydrolysis side reactions .

This comprehensive reactivity profile establishes ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate as a versatile building block for medicinal chemistry and materials science. The orthogonal protection (tosyl vs ester) enables sequential functionalization strategies, particularly valuable in multi-step syntheses of kinase-targeted therapeutics .

Scientific Research Applications

Ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The presence of the bromine, methoxy, and tosyl groups allows the compound to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparison with analogous pyrrolo[2,3-c]pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Br (5), COOEt (2) C₁₀H₉BrN₂O₂ 285.10 Suzuki coupling precursor; drug intermediate
Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate OMe (7), COOEt (2) C₁₁H₁₂N₂O₃ 220.23 Base for functionalization; moderate yield (85%)
Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Cl (4), COOEt (2) C₁₀H₉ClN₂O₂ 224.64 Less reactive than bromo analogs; intermediate
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Br (4), COOMe (2) C₉H₇BrN₂O₂ 271.07 Smaller ester group; lower molecular weight
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate OMe (5), COOEt (2) C₁₁H₁₂N₂O₃ 220.23 Positional isomer; used in ring-forming reactions
Key Observations:
  • Substituent Position : The 4-bromo-7-methoxy substitution in the target compound distinguishes it from positional isomers (e.g., 5-bromo or 5-methoxy derivatives). Bromine at position 4 enhances electrophilicity for cross-coupling reactions compared to chlorine .
  • Tosyl Group: The 1-tosyl group in the target compound improves stability during synthesis by protecting the pyrrole nitrogen, unlike non-tosylated analogs (e.g., compounds 9a–d in ) .
  • Ester Variation : Replacing ethyl with methyl esters (e.g., ) reduces steric bulk but may alter solubility and reactivity.

Biological Activity

Ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique pyrrolo[2,3-c]pyridine core structure, which includes:

  • Bromine atom at the 4-position
  • Methoxy group at the 7-position
  • Tosyl group attached to the nitrogen atom
  • Ethyl ester at the 2-position

Its molecular formula is C18H17BrN2O5SC_{18}H_{17}BrN_{2}O_{5}S with a molecular weight of approximately 453.314 g/mol .

Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). This compound has shown:

  • Inhibition of Tumor Cell Proliferation : In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines .
  • Induction of Apoptosis : The compound has been linked to apoptosis induction in tumor cells, suggesting a potential mechanism for its anticancer effects .
  • Inhibition of Cell Migration : It also inhibits migration in cancer cell lines, which is crucial for preventing metastasis .

In Vitro Studies

Several studies have investigated the biological activity of ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine derivatives:

  • Cell Viability Assays : These assays reveal a dose-dependent reduction in cell viability in treated cancer cell lines compared to controls .
  • Apoptosis Assays : Flow cytometry analysis showed increased apoptotic cell populations upon treatment with the compound .

Comparative Analysis with Other Compounds

The biological activity of ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine can be compared with other pyrrolopyridine derivatives:

Compound NameMechanismBiological Activity
Ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridineFGFR InhibitionAnticancer
Other PyrrolopyridinesVariesAntimicrobial/Antiviral

Synthesis Pathway

The synthesis of ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine involves several key steps:

  • Formation of the Pyrrolo Core : Utilizing thermal electrocyclization methods.
  • Substitution Reactions : Introducing bromine and methoxy groups at specific positions.
  • Tosylation : Attaching the tosyl group to enhance solubility and bioactivity.

These synthetic routes are critical for optimizing yield and purity for biological testing .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate?

  • Answer : The compound is typically synthesized via multi-step routes involving:

  • Core formation : Condensation of substituted pyrrole/pyridine precursors (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) with brominated or tosylated intermediates under Lewis acid catalysis (e.g., InCl₃ in acetonitrile) .
  • Functionalization : Sequential introduction of substituents (e.g., bromination at C4, methoxylation at C7) using regioselective electrophilic reagents. Tosyl groups are introduced via nucleophilic substitution (e.g., TsCl in basic conditions) .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethyl acetate) is used to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • ¹H NMR : Identifies substituent environments (e.g., aromatic protons at δ 6.32–7.57 ppm, tosyl methyl at δ 2.22 ppm, ethyl ester at δ 1.32 ppm) .
  • ESI-MS : Confirms molecular weight (e.g., [M+1]⁺ or [M-1]⁻ peaks) and halogen isotopic patterns (e.g., Br: 405.3/407.3) .
  • X-ray crystallography : Resolves regiochemistry and confirms solid-state packing (e.g., hydrogen-bonded chains via N–H···O interactions) .

Q. What role does the tosyl group play in the compound’s stability and reactivity?

  • Answer : The tosyl (p-toluenesulfonyl) group acts as a protective group for the pyrrolo nitrogen, preventing undesired side reactions (e.g., oxidation or nucleophilic attack). Its electron-withdrawing nature stabilizes the heterocyclic core, facilitating subsequent cross-coupling reactions (e.g., Suzuki-Miyaura at C4-Br) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination or methoxylation be addressed?

  • Answer : Regioselectivity is influenced by:

  • Directing groups : Electron-donating substituents (e.g., methoxy at C7) direct electrophiles to meta/para positions.
  • Steric effects : Bulky groups (e.g., tosyl at N1) block access to certain positions. Computational tools (DFT) predict reactive sites by analyzing charge distribution and frontier orbitals .
  • Experimental validation : Comparative NMR studies of intermediates (e.g., ¹H-¹H COSY) confirm substitution patterns .

Q. What are the key challenges in achieving high purity, and how are they mitigated?

  • Answer : Common issues include:

  • Byproduct formation : From incomplete substitution (e.g., residual hydroxyl groups). Mitigated via excess TsCl or repeated recrystallization .
  • Halogen exchange : Bromide displacement during reactions. Controlled via low-temperature conditions (<0°C) and anhydrous solvents .
  • Purity assessment : HPLC (e.g., 98.60% purity) and LC-MS monitor impurities .

Q. How do crystal packing interactions influence the compound’s physicochemical properties?

  • Answer : X-ray data reveal:

  • Hydrogen-bonded networks : N–H···O and C–H···π interactions form 3D frameworks, impacting solubility and melting point .
  • π-π stacking : Between aromatic rings (centroid distance: 3.6957 Å), affecting solid-state stability and bioavailability .

Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions?

  • Answer :

  • DFT calculations : Model transition states for Suzuki-Miyaura couplings (e.g., Pd-catalyzed C–Br activation) .
  • Molecular docking : Screens potential biological targets (e.g., kinase binding pockets) using structural analogs .

Q. How does steric hindrance from the tosyl group affect catalytic transformations?

  • Answer : The tosyl group’s bulkiness can:

  • Limit catalyst access : Requiring tailored ligands (e.g., Buchwald-type phosphines) for Pd-mediated couplings.
  • Modulate reaction rates : Slower kinetics observed in SNAr reactions compared to non-tosylated analogs .

Methodological Notes

  • Synthesis optimization : Use InCl₃ (20 mol%) in acetonitrile for efficient cyclization .
  • Analytical validation : Combine ¹H NMR (DMSO-d₆) with ESI-MS for unambiguous identification .
  • Storage : Store at –20°C under inert gas to prevent hydrolysis of the ester group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.